molecular formula C12H9NO2 B069604 6-Phenoxynicotinaldehyde CAS No. 173282-69-4

6-Phenoxynicotinaldehyde

Cat. No. B069604
M. Wt: 199.2 g/mol
InChI Key: SOPOQXNWJNVZMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-Phenoxynicotinaldehyde involves several chemical reactions, starting with basic building blocks and progressing through various intermediates. For instance, derivatives of phenoxynicotinaldehyde can be synthesized through reactions involving chloro-benzene derivatives and substituted aldehydes in the presence of copper metal as a catalyst, leading to corresponding substituted chalcone derivatives (Dave, Patel, Nimavat, Vyas, & Patel, 2013). This method showcases the versatility and complexity of the synthetic pathways employed in accessing this class of compounds.

Molecular Structure Analysis

The molecular structure of phenoxynicotinaldehyde derivatives is characterized using various analytical techniques, such as NMR Spectroscopy and X-ray crystallography. These analyses provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions within these compounds. For example, 6-Methoxy-2-[(E)-phenyliminomethyl]-phenol, a compound related to 6-Phenoxynicotinaldehyde, has been studied using X-ray diffraction, revealing its crystalline structure and molecular arrangement (K M, Madan, B C, & R, 2019).

Chemical Reactions and Properties

6-Phenoxynicotinaldehyde and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for further chemical modifications. These reactions include condensation, Mannich reactions, and others, leading to a wide array of products with diverse chemical properties. The study of these reactions is crucial for understanding the chemical behavior of these compounds and their potential applications in synthesis and medicinal chemistry.

Physical Properties Analysis

The physical properties of 6-Phenoxynicotinaldehyde derivatives, such as melting points, boiling points, solubility, and crystal structure, are essential for their characterization and application. Techniques such as spectroscopy and crystallography provide valuable data on these properties, aiding in the identification and utilization of these compounds in various chemical contexts.

Chemical Properties Analysis

The chemical properties of 6-Phenoxynicotinaldehyde, including its reactivity, stability, and interaction with other chemical entities, are fundamental aspects of its study. These properties are influenced by the compound's molecular structure and electronic configuration, dictating its role in chemical reactions and its potential utility in the development of new chemical entities.

Scientific Research Applications

  • Phenolic Mannich Base Derivatives : Novel phenolic Mannich base derivatives have been synthesized and evaluated for their inhibition properties against α-glycosidase and acetylcholinesterase. These compounds showed promising bioactivity, suggesting potential applications in treating diseases like Alzheimer's and diabetes (Tokalı et al., 2021).

  • Decomposition Mechanism of Phenol in Water Plasmas : A study on the decomposition mechanism of high concentration of phenol solution in water plasmas at atmospheric pressure provides insights into the removal efficiencies of phenol and other organic compounds. This research could have implications for the environmental processing of phenolic compounds (Narengerile et al., 2011).

  • High-Performance Liquid Chromatography Method for Analysis of Phenolic Aldehydes : A validated HPLC method for determining phenolic aldehydes in brandies might be relevant for analyzing similar compounds in different matrices. This method could potentially be adapted for 6-Phenoxynicotinaldehyde analysis (Canas et al., 2003).

  • Synthesis of Pyranopyrazoles Using Isonicotinic Acid as a Dual and Biological Organocatalyst : The synthesis of pyranopyrazoles through a condensation reaction involving aryl aldehydes demonstrates the use of isonicotinic acid as a catalyst. This process may offer insights into the synthesis pathways involving similar phenolic aldehydes (Zolfigol et al., 2013).

properties

IUPAC Name

6-phenoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPOQXNWJNVZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380132
Record name 6-Phenoxynicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenoxynicotinaldehyde

CAS RN

173282-69-4
Record name 6-Phenoxynicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-phenoxy-pyridine (3.85 g, 15.4 mmol) described in Manufacturing Example 40-1-1 in tetrahydrofuran (60 mL) was added n-butyl lithium (10.6 mL, 1.60 M hexane solution, 16.9 mmol) under nitrogen atmosphere at −78° C., which was stirred for 35 minutes at −78° C. N,N-Dimethylformamide (1.55 mL, 20.0 mmol) was then added to this reaction solution at −78° C., which was stirred for further 10 minutes at room temperature. After allowing to room temperature, the reaction solution was partitioned into water and ethyl acetate. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under a reduced pressure. The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=5:1) to obtain the title compound (1.12 g, 37%).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
1.55 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
37%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-phenoxy-pyridine described in Manufacturing Example 231-1-1 (18.7 g, 74.6 mmol) in tetrahydrofuran (360 mL) was added n-butyl lithium (31.1 mL, 2.64 M hexane solution, 82.1 mmol) under nitrogen atmosphere at −78° C., which was stirred for 30 minutes at −78° C. To this reaction solution was added N,N-dimethylformamide (7.46 mL, 97 mmol) at −78° C., which was stirred for 1 hour at this temperature. The reaction solution was partitioned into ethyl acetate and water. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and then filtered. The filtrate was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=5:1) to obtain the title compound (4.75 g, 32%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 231-1-1
Quantity
18.7 g
Type
reactant
Reaction Step Two
Quantity
31.1 mL
Type
reactant
Reaction Step Three
Quantity
7.46 mL
Type
reactant
Reaction Step Four
Quantity
360 mL
Type
solvent
Reaction Step Five
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Yang, Y Liu, H Song, Y Li, Q Wang - Bioorganic & Medicinal Chemistry, 2016 - Elsevier
… To a solution of 1 (0.51 g, 4.00 mmol) and 6-phenoxynicotinaldehyde (4) (0.80 g, 4.00 mmol) in methanol (50 mL) was added p-toluene sulfonic acid (0.14 g, 0.80 mmol), and then the …
Number of citations: 17 www.sciencedirect.com
R Nishizawa, T Nishiyama, K Hisaichi, K Hirai… - Bioorganic & medicinal …, 2010 - Elsevier
… The title compound was synthesized in 15% yield according to the same procedures as described for 1a using 6-phenoxynicotinaldehyde for 4-phenoxybenzaldehyde. TLC R f 0.67 (…
Number of citations: 20 www.sciencedirect.com

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